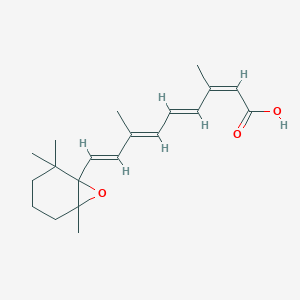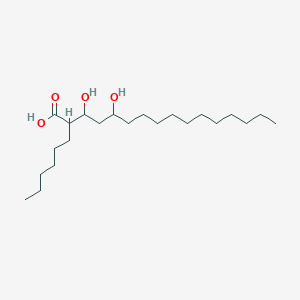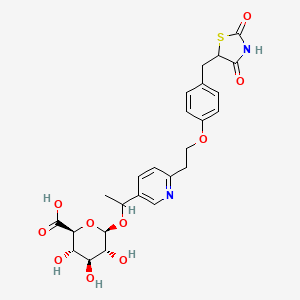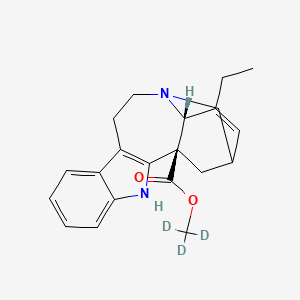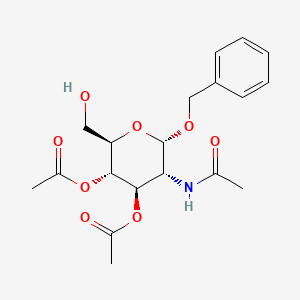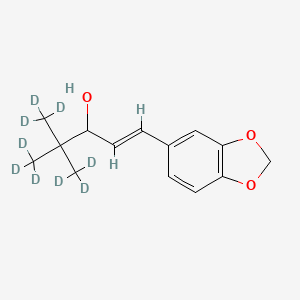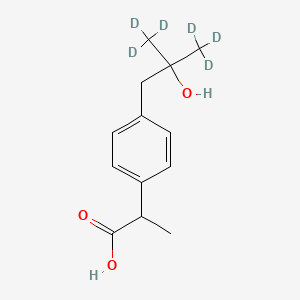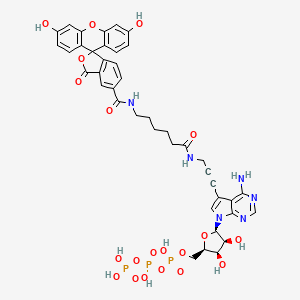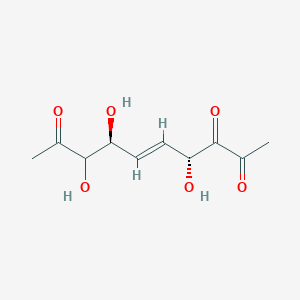
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione, or more commonly known as 5-deoxy-D-arabino-heptulosonate (DAHP), is a naturally occurring compound found in plants and fungi. It has been studied extensively due to its potential applications in the fields of synthetic biology, biochemistry, and biophysics.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione involves the conversion of a starting material to an intermediate, which is then further modified to yield the final product. The key steps in the synthesis pathway include oxidation, reduction, and cyclization reactions.
Starting Materials
Dec-5-en-2,3-dione, Sodium borohydride, Sodium hydroxide, Hydrogen peroxide, Acetic acid, Methanol
Reaction
Step 1: Dec-5-en-2,3-dione is treated with sodium borohydride in methanol to yield (4R,7S)-4,7-dihydroxydec-5-en-2-one., Step 2: (4R,7S)-4,7-dihydroxydec-5-en-2-one is oxidized using hydrogen peroxide and acetic acid to yield (4R,7S)-4,7,8-trihydroxydec-5-en-2-one., Step 3: (4R,7S)-4,7,8-trihydroxydec-5-en-2-one is treated with sodium hydroxide to induce cyclization and yield (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione.
Mecanismo De Acción
The mechanism of action of 5-deoxy-D-arabino-heptulosonate is not fully understood. However, it is believed to act as a substrate for a number of enzymes involved in the metabolism of carbohydrates and other compounds. Specifically, 5-deoxy-D-arabino-heptulosonate is believed to be a substrate for the enzymes phosphoglucose isomerase, aldolase, and transketolase, which are involved in the synthesis of various carbohydrates and other compounds.
Efectos Bioquímicos Y Fisiológicos
5-deoxy-D-arabino-heptulosonate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 5-deoxy-D-arabino-heptulosonate can act as a substrate for a number of enzymes involved in the metabolism of carbohydrates and other compounds. Additionally, 5-deoxy-D-arabino-heptulosonate has been shown to have antioxidant and anti-inflammatory effects in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 5-deoxy-D-arabino-heptulosonate in laboratory experiments is its ability to act as a substrate for various enzymes involved in the metabolism of carbohydrates and other compounds. Additionally, 5-deoxy-D-arabino-heptulosonate is relatively easy to synthesize in the laboratory. The major limitation of using 5-deoxy-D-arabino-heptulosonate in laboratory experiments is its potential toxicity. 5-deoxy-D-arabino-heptulosonate has been shown to be toxic to cells in high concentrations, and therefore should be used with caution in laboratory experiments.
Direcciones Futuras
Given the potential applications of 5-deoxy-D-arabino-heptulosonate in the fields of synthetic biology, biochemistry, and biophysics, there are a number of potential future directions for research. These include further studies on the biochemical and physiological effects of 5-deoxy-D-arabino-heptulosonate, the development of new metabolic pathways for the production of various compounds, the development of drug delivery systems using 5-deoxy-
Aplicaciones Científicas De Investigación
5-deoxy-D-arabino-heptulosonate has been studied extensively in the scientific community due to its potential applications in the fields of synthetic biology, biochemistry, and biophysics. In synthetic biology, 5-deoxy-D-arabino-heptulosonate has been used to create new metabolic pathways for the production of various compounds. In biochemistry, 5-deoxy-D-arabino-heptulosonate has been studied for its role in the metabolism of carbohydrates and other compounds. In biophysics, 5-deoxy-D-arabino-heptulosonate has been studied for its potential applications in drug delivery systems.
Propiedades
IUPAC Name |
(E,4R,7S)-4,7,8-trihydroxydec-5-ene-2,3,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+/t7-,8+,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASDHTGAOXCWMN-QFDULWIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@H](/C=C/[C@H](C(=O)C(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


